

An In-depth Technical Guide to Lys-psi(CH2NH)-Trp(Nps)-OMe

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Compound of Interest

Compound Name: Lys-psi(CH2NH)-Trp(Nps)-OMe

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pseudopeptide Lyspsi(CH2NH)-Trp(Nps)-OMe, a compound of interest for its analgesic properties. This document details its chemical identity, sourcing, biological activity, and the experimental protocols relevant to its study.

Core Data

Compound Identification and Sourcing

Lys-psi(CH2NH)-Trp(Nps)-OMe is a synthetic dipeptide analog where the peptide bond between Lysine and Tryptophan is replaced by a methyleneamino [psi(CH2NH)] group. The tryptophan residue is further modified with a 2-nitrophenylsulfenyl (Nps) group on the indole nitrogen, and the C-terminus is a methyl ester.



Identifier	Value
IUPAC Name	methyl (2S)-2-[[(2S)-2,6-diaminohexyl]amino]-3- [2-
	2 - nitrophenyl2-nitrophenyl
	sulfanyl-1H-indol-3-yl]propanoate
CAS Number	141365-20-0[1][2]
Molecular Formula	C24H31N5O4S
Molecular Weight	485.6 g/mol

Sourcing: This compound is available from several commercial suppliers specializing in research chemicals and peptides. Notable suppliers include:

- Biorbyt
- BioHippo
- MedchemExpress

Physicochemical Properties

Property	Value
Appearance	Solid
Storage Conditions	Store at -20°C for long-term storage.

Biological Activity and Mechanism of Action

Lys-psi(CH2NH)-Trp(Nps)-OMe is recognized for its potent and prolonged analgesic effects. [2] Its mechanism of action is multifaceted, primarily involving the modulation of the endogenous opioid system.

Analgesic Properties



- Activity: Induces a dose-dependent and naloxone-reversible antinociceptive effect following intracerebroventricular administration in mice.[2]
- Duration: The analgesic effect is longer-lasting compared to its parent peptide, Lys-Trp(Nps).
 [2] This enhanced duration is attributed to its increased resistance to proteolytic degradation due to the modified peptide bond.

Enzymatic Inhibition

- Target: Effectively inhibits brain aminopeptidase activity both in vitro and in vivo.
- Mechanism: By inhibiting aminopeptidases, it protects endogenous opioid peptides, such as Met-enkephalin, from degradation in tissues like the rat striatum.
 [2] This protective action potentiates the analgesic effects of endogenous opioids.

The overall mechanism suggests that **Lys-psi(CH2NH)-Trp(Nps)-OMe** enhances endogenous opioid signaling, leading to a sustained analgesic response.

Experimental Protocols

The following sections outline the general methodologies for the synthesis and biological evaluation of **Lys-psi(CH2NH)-Trp(Nps)-OMe**, based on established protocols for similar pseudopeptides.

Synthesis of Lys-psi(CH2NH)-Trp(Nps)-OMe

The synthesis of pseudopeptides containing a methyleneamino [psi(CH2NH)] linkage typically involves solid-phase peptide synthesis (SPPS) with a reductive amination step.

General Workflow:

- Resin Preparation: A suitable resin, such as Rink amide resin, is swelled in an appropriate solvent (e.g., dimethylformamide, DMF).
- Fmoc-Trp(Nps)-OMe Synthesis: The Nps-protected tryptophan methyl ester is prepared.
- Reductive Amination: The protected Trp(Nps)-OMe is coupled to the resin-bound lysine precursor via reductive amination. This key step forms the psi(CH2NH) bond.

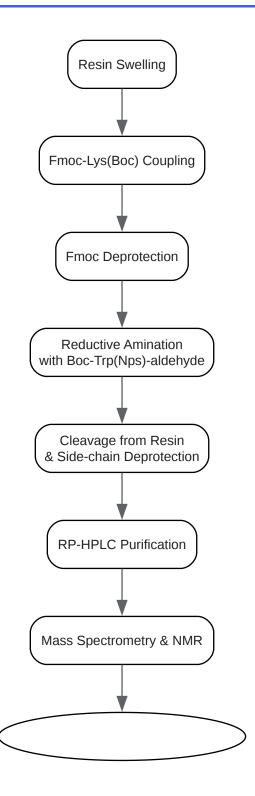






- Cleavage and Deprotection: The synthesized pseudopeptide is cleaved from the resin and deprotected using a reagent cocktail, typically containing trifluoroacetic acid (TFA).
- Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.





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Synthesis Workflow for Lys-psi(CH2NH)-Trp(Nps)-OMe.

In Vivo Analgesia Assay (Mouse Model)

The antinociceptive properties can be evaluated using the tail-flick or hot-plate test in mice.



- Animal Acclimatization: Mice are acclimatized to the experimental conditions.
- Compound Administration: Lys-psi(CH2NH)-Trp(Nps)-OMe is administered, typically via intracerebroventricular (i.c.v.) injection, at various doses. A control group receives a vehicle.
- Nociceptive Testing: At predetermined time points post-injection, the latency to respond to a
 thermal stimulus (e.g., radiant heat in the tail-flick test or a heated surface in the hot-plate
 test) is measured.
- Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each
 animal at each time point. Dose-response curves are generated to determine the ED50
 value. To confirm the opioid-mediated mechanism, the reversibility of the analgesic effect by
 an opioid antagonist like naloxone is also assessed.

In Vitro Aminopeptidase Inhibition Assay

The inhibitory activity against brain aminopeptidases can be determined using a fluorometric assay.

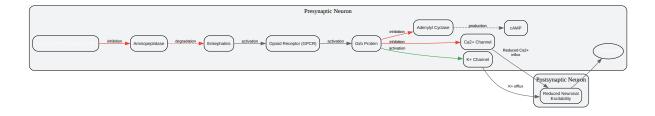
- Brain Tissue Preparation: Brain tissue (e.g., rat striatum) is homogenized, and a membrane fraction is prepared by centrifugation.
- Enzyme Reaction: The brain homogenate is incubated with a fluorogenic aminopeptidase substrate (e.g., L-Leucine-7-amido-4-methylcoumarin) in the presence of varying concentrations of Lys-psi(CH2NH)-Trp(Nps)-OMe.
- Fluorescence Measurement: The enzymatic cleavage of the substrate releases a fluorescent product, which is quantified using a fluorometer.
- Data Analysis: The rate of the enzymatic reaction is determined, and the percentage of inhibition at each concentration of the test compound is calculated. An IC50 value is then determined from the concentration-response curve.

Signaling Pathway

The analgesic effect of Lys-psi(CH2NH)-Trp(Nps)-OMe is primarily mediated through the enhancement of endogenous opioid signaling. By inhibiting aminopeptidases, it increases the



local concentration and prolongs the action of endogenous opioid peptides like enkephalins. These peptides then bind to and activate opioid receptors, which are G-protein coupled receptors (GPCRs).



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Proposed Signaling Pathway for Lys-psi(CH2NH)-Trp(Nps)-OMe.

This guide provides a foundational understanding of Lys-psi(CH2NH)-Trp(Nps)-OMe for research and development purposes. Further investigation into its detailed pharmacokinetic and pharmacodynamic profiles will be crucial for its potential therapeutic applications.

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